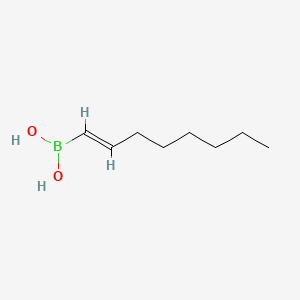![molecular formula C16H12ClFN4O2 B2938311 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034375-79-4](/img/structure/B2938311.png)
5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is an organic compound notable for its intricate molecular structure and significant research applications. This benzamide derivative integrates chloro and fluoro substituents on the benzene ring, coupled with a benzo-1,2,3-triazine moiety, rendering it an intriguing subject in medicinal and chemical research.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step reactions. The common synthetic pathway begins with the derivatization of the benzamide structure. Key reactions include halogenation to introduce the chloro and fluoro groups, followed by condensation reactions to integrate the triazine ring. Each step requires controlled conditions, often involving catalysts, specific solvents, and precise temperature regulation to ensure the successful formation of the desired compound.
Industrial production methods: Industrial-scale production can utilize flow chemistry techniques to enhance the yield and purity of this compound. Continuous flow processes enable better control over reaction parameters, potentially reducing the production cost and improving scalability.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: This compound is prone to various chemical transformations, including nucleophilic substitution, electrophilic substitution, and oxidation-reduction reactions. The chloro and fluoro groups are particularly reactive sites.
Common reagents and conditions: Reagents like sodium hydride, potassium carbonate, and transition metal catalysts are often employed. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common in these reactions.
Major products formed from these reactions: Depending on the reaction conditions and reagents, products can range from further substituted benzamides to more complex heterocyclic compounds.
Applications De Recherche Scientifique
5-Chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has diverse applications:
Chemistry: Used as a building block in synthesizing complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a biochemical probe, particularly in identifying enzyme functions and interactions.
Medicine: Investigated for its role in drug design, especially in targeting specific enzymes and receptors related to disease pathways.
Industry: Employed in the development of novel materials, including polymers and advanced coatings.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets, particularly enzymes and receptors. The chloro and fluoro groups enhance its binding affinity through halogen bonding, while the triazine moiety can engage in pi-pi stacking interactions. These interactions disrupt normal biological functions, providing insight into enzyme mechanisms or contributing to therapeutic effects in drug development.
Comparaison Avec Des Composés Similaires
When compared with other benzamide derivatives, 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide stands out due to its unique combination of substituents:
Similar compounds: Compounds like 5-chloro-2-fluorobenzamide and N-(2-benzothiazolyl)benzamide share structural similarities but differ in their reactivity and applications.
Uniqueness: The incorporation of the benzo-1,2,3-triazine ring and the precise positioning of chloro and fluoro substituents confer distinct chemical properties and biological activities.
Would love to hear any thoughts or questions you might have!
Propriétés
IUPAC Name |
5-chloro-2-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-10-5-6-13(18)12(9-10)15(23)19-7-8-22-16(24)11-3-1-2-4-14(11)20-21-22/h1-6,9H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDJZKQUFPUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)


![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2938236.png)




![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2938246.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)
